(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H17N3O. It is a heterocyclic compound that contains both a hydrazine and a pyrrolidine moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of a hydrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.
Scientific Research Applications
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (2-(Hydrazinylmethyl)phenyl)(piperidin-1-yl)methanone
Uniqueness
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both hydrazine and pyrrolidine moieties allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research applications.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[2-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c13-14-9-10-5-1-2-6-11(10)12(16)15-7-3-4-8-15/h1-2,5-6,14H,3-4,7-9,13H2 |
InChI Key |
DQDYUDQKBAZNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2CNN |
Origin of Product |
United States |
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